Sodium;oxidooxy(oxo)borane;tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

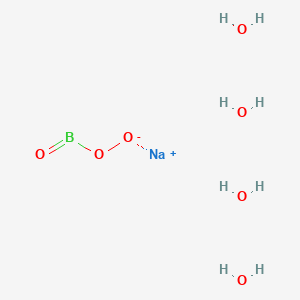

Sodium;oxidooxy(oxo)borane;tetrahydrate is a chemical compound commonly known as sodium perborate tetrahydrate. It is a white, crystalline, water-soluble compound that is widely used in various industrial and household applications. This compound is known for its oxidizing properties, making it a valuable ingredient in detergents, bleaching agents, and disinfectants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium;oxidooxy(oxo)borane;tetrahydrate is typically synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the tetrahydrate form .

Industrial Production Methods: In industrial settings, sodium perborate tetrahydrate is produced by the thermal dehydration of sodium perborate monohydrate or by the direct reaction of sodium metaborate with hydrogen peroxide in a fluidized-bed dryer . This method ensures a high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Sodium;oxidooxy(oxo)borane;tetrahydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Oxidation Reactions: Sodium perborate tetrahydrate reacts with various organic and inorganic compounds, often in the presence of water, to produce oxygen and other oxidized products.

Substitution Reactions: Under acidic conditions, sodium perborate can react with halides to form perhalates.

Major Products Formed:

Oxidation: Oxygen gas and oxidized organic or inorganic compounds.

Substitution: Perhalates and other substituted products.

Aplicaciones Científicas De Investigación

Detergents and Cleaning Products

Sodium perborate tetrahydrate is widely used as an active oxygen source in laundry detergents and cleaning products. Its ability to release nascent oxygen at elevated temperatures (above 60 °C) enhances the cleaning efficacy of these products. It is particularly valued for its stability compared to other oxidizing agents like hydrogen peroxide.

- Key Benefits :

Bleaching Agents

Sodium perborate is utilized in various bleaching applications due to its oxidative properties:

- Laundry Bleaches : It serves as a key ingredient in oxygen-based laundry bleaches, providing effective stain removal without the harshness of chlorine bleach.

- Cosmetic Products : The compound is also found in hair care products and tooth whitening formulations due to its mild bleaching action .

Disinfectants and Antiseptics

The compound exhibits antiseptic properties, making it suitable for use in:

- Ophthalmic Solutions : Sodium perborate acts as a preservative in eye drops, where it decomposes into harmless byproducts.

- Oral Care Products : It is included in formulations for oral wound cleansing and as a temporary remedy for canker sores .

Pharmaceutical Applications

Sodium perborate tetrahydrate has been explored for its potential in pharmaceuticals:

- Drug Formulations : Its role as a mild oxidizing agent allows it to be used in various drug formulations where controlled oxidation is required .

Comparative Analysis of Sodium Perborate Forms

| Property | Tetrahydrate (NaBO₃·4H₂O) | Monohydrate (NaBO₃·H₂O) |

|---|---|---|

| Available Oxygen Content | ~10% | ~15% |

| Heat Stability | Moderate | Higher |

| Dissolution Rate | Moderate | Higher |

| Activation Temperature | Higher (60 °C) | Lower (40 °C) with TAED |

Case Study 1: Laundry Detergent Efficacy

A study conducted by Fengchen Group demonstrated that sodium perborate tetrahydrate significantly improved the cleaning performance of laundry detergents when used alongside TAED. The combination allowed for effective stain removal at lower temperatures, showcasing the versatility of this compound in household cleaning applications .

Case Study 2: Tooth Whitening Formulation

Research published in cosmetic chemistry highlighted the effectiveness of sodium perborate as a tooth bleaching agent. The study indicated that formulations containing sodium perborate provided significant whitening effects while minimizing enamel damage compared to traditional hydrogen peroxide treatments .

Mecanismo De Acción

The mechanism of action of perboric acid (HBO(O2)), sodium salt, tetrahydrate is primarily based on its ability to release active oxygen species. When dissolved in water, it decomposes to produce hydrogen peroxide, which further breaks down to release oxygen. This active oxygen exerts its effects by oxidizing various substrates, leading to the breakdown of organic and inorganic compounds .

Comparación Con Compuestos Similares

Sodium perborate monohydrate: Similar in composition but contains less water of hydration.

Sodium peroxoborate: Another peroxy acid salt with similar oxidizing properties.

Uniqueness: Sodium perborate tetrahydrate is unique due to its high stability and solubility in water, making it an effective and versatile oxidizing agent. Its tetrahydrate form ensures a controlled release of active oxygen, which is beneficial in various applications .

Actividad Biológica

Sodium;oxidooxy(oxo)borane;tetrahydrate, commonly known as sodium perborate tetrahydrate (NaBO₃·4H₂O), is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, focusing on its antimicrobial properties, therapeutic applications, and mechanisms of action.

- Chemical Formula : NaBO₃·4H₂O

- Molecular Weight : 153.88 g/mol

- CAS Number : 10486-00-7

- Synonyms : Sodium perborate tetrahydrate, sodium perborate

Sodium perborate tetrahydrate is a white, odorless, water-soluble solid. It is primarily known for its ability to release hydrogen peroxide upon hydrolysis, making it a useful oxidizing agent in various applications.

Antimicrobial Activity

Sodium perborate exhibits significant antimicrobial properties attributed to its oxidative mechanisms. The compound is commonly utilized in:

- Laundry Detergents : As a bleaching agent that enhances cleaning efficacy.

- Eye Drops : Such as Genteal lubricating eye drops, where it acts as a preservative due to its antimicrobial properties.

The antimicrobial effects of sodium perborate are primarily due to the generation of hydrogen peroxide, which disrupts cellular functions through:

- Oxidation of Cell Membranes : This leads to the disruption of membrane integrity and function.

- Inhibition of Protein Synthesis : By oxidizing essential proteins and enzymes within microbial cells.

This oxidative stress can lead to cell death, making sodium perborate effective against a range of microorganisms including bacteria and fungi .

Therapeutic Applications

Sodium perborate has several therapeutic applications based on its biological activity:

- Dental Care : Used in tooth bleaching products due to its ability to release oxygen and break down stains.

- Antiseptic Properties : Its use in topical formulations helps prevent infections by eliminating pathogens from wounds.

In clinical settings, sodium perborate's role as an oxidizing agent has been explored in various therapeutic contexts, including:

- Antifungal Treatments : Studies indicate that boron-containing compounds can inhibit fungal growth by disrupting cellular processes .

- Cancer Research : Boron compounds are being investigated for their potential in targeted therapies due to their ability to interact with biological molecules selectively .

Case Studies and Research Findings

Recent studies have highlighted the potential of sodium perborate in various fields:

- Infection Control : A study demonstrated that sodium perborate effectively reduced microbial load in contaminated environments, showcasing its utility in infection control protocols .

- Wound Healing : Research indicated that formulations containing sodium perborate promoted faster healing in animal models by providing an antimicrobial barrier while supporting tissue regeneration .

- Biocompatibility : Evaluations of sodium perborate's safety profile revealed minimal toxicity at therapeutic concentrations, making it suitable for use in medical applications .

Comparative Analysis of Biological Activity

| Property | Sodium Perborate Tetrahydrate | Other Boron Compounds |

|---|---|---|

| Antimicrobial Efficacy | High | Variable (depends on structure) |

| Oxidative Mechanism | Releases H₂O₂ | Varies (some require activation) |

| Therapeutic Applications | Dental care, antiseptics | Cancer therapy, antifungal agents |

| Toxicity Profile | Low | Varies widely |

Propiedades

Número CAS |

10486-00-7 |

|---|---|

Fórmula molecular |

BH3NaO4 |

Peso molecular |

100.82 g/mol |

Nombre IUPAC |

sodium;oxidooxy(oxo)borane;tetrahydrate |

InChI |

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |

Clave InChI |

NUFUTDNNBBRJOH-UHFFFAOYSA-N |

SMILES |

B(=O)O[O-].O.O.O.O.[Na+] |

SMILES canónico |

B(=O)OO.O.[Na] |

Números CAS relacionados |

11138-47-9 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.